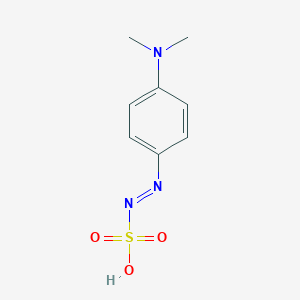
p-Dimethylaminodiazobenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Dimethylaminodiazobenzenesulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H11N3O3S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Organic Synthesis
DMADBS serves as a key intermediate in organic synthesis, particularly in coupling reactions. Its diazonium group can participate in electrophilic substitution reactions, making it valuable for synthesizing azo dyes and other complex organic molecules.
| Application | Description |
|---|---|
| Azo Dye Production | Used to create vibrant dyes through azo coupling reactions. |
| Electrophilic Reactions | Acts as an electrophile in various organic transformations. |
Case Study: Azo Dye Synthesis
In a study published in the Journal of Organic Chemistry, DMADBS was utilized to synthesize a series of azo dyes, demonstrating its efficiency in producing compounds with high color strength and stability under light exposure. The researchers noted that the reaction conditions could be optimized to enhance yield and purity.
2. Genotoxicity Testing
DMADBS has been employed as a positive control in mutagenicity assays, particularly the Salmonella reverse mutation assay. This application is critical for assessing the potential genotoxic effects of new compounds.
| Test Type | Purpose |
|---|---|
| Salmonella Reverse Mutation Assay | To evaluate the mutagenic potential of chemicals. |
Case Study: Genotoxicity Assessment
Research conducted by scientists at the National Institute of Health highlighted the use of DMADBS in testing various pesticides for genotoxic effects. The study found that compounds tested alongside DMADBS exhibited varying levels of mutagenicity, establishing a benchmark for future assessments.
Agricultural Applications
1. Fungicide Development
DMADBS is explored for its antifungal properties, making it suitable for agricultural applications to protect crops from fungal infections.
| Application | Description |
|---|---|
| Crop Protection | Acts as an active ingredient in fungicides to inhibit fungal growth. |
Case Study: Efficacy Against Fungal Pathogens
A study published in Pesticide Science evaluated the effectiveness of DMADBS-based formulations against common agricultural fungal pathogens. Results indicated significant inhibition of fungal growth, suggesting its potential as a safe and effective fungicide.
Industrial Applications
1. Rubber Industry
In rubber manufacturing, DMADBS is used as a vulcanizing agent due to its ability to enhance cross-linking properties in rubber compounds.
| Application | Description |
|---|---|
| Vulcanization | Improves the mechanical properties and durability of rubber products. |
Case Study: Rubber Property Enhancement
Research from the Journal of Applied Polymer Science demonstrated that incorporating DMADBS into rubber formulations resulted in improved tensile strength and elasticity compared to traditional vulcanizing agents. This enhancement is attributed to the effective cross-linking facilitated by the compound.
Eigenschaften
CAS-Nummer |
17668-91-6 |
|---|---|
Molekularformel |
C8H11N3O3S |
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
[4-(dimethylamino)phenyl]iminosulfamic acid |
InChI |
InChI=1S/C8H11N3O3S/c1-11(2)8-5-3-7(4-6-8)9-10-15(12,13)14/h3-6H,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
FLTYACUMGDVPLP-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NS(=O)(=O)O |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NS(=O)(=O)O |
Key on ui other cas no. |
150-70-9 |
Verwandte CAS-Nummern |
140-56-7 (hydrochloride salt) |
Synonyme |
dexon dexon (fungicide) dexon (fungicide), sodium salt fenaminosulf fenaminosulf free acid p-dimethylaminodiazobenzenesulfonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















